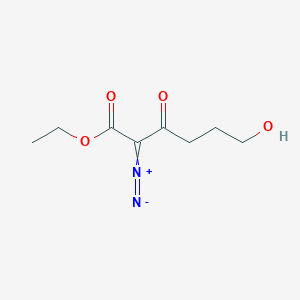![molecular formula C11H23N2O3P B14296910 Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate CAS No. 113116-70-4](/img/structure/B14296910.png)
Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate is a chemical compound that belongs to the class of phosphoramidates
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate typically involves the reaction of diethyl phosphoramidate with 2-[ethyl(prop-2-yn-1-yl)amino]ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as distillation or chromatography, are employed to remove any impurities and obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoramidate oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as phosphoramidate hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides are used in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Phosphoramidate oxides.
Reduction: Phosphoramidate hydrides.
Substitution: Various substituted phosphoramidates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphoramidate derivatives.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N,N-diethyl-2-propyn-1-amine: A structurally similar compound with a propynyl group.
Diethyl phosphoramidate: A simpler phosphoramidate compound without the ethyl(prop-2-yn-1-yl)amino group.
Uniqueness
Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate is unique due to the presence of both the phosphoramidate and ethyl(prop-2-yn-1-yl)amino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
113116-70-4 |
|---|---|
Fórmula molecular |
C11H23N2O3P |
Peso molecular |
262.29 g/mol |
Nombre IUPAC |
N-diethoxyphosphoryl-N'-ethyl-N'-prop-2-ynylethane-1,2-diamine |
InChI |
InChI=1S/C11H23N2O3P/c1-5-10-13(6-2)11-9-12-17(14,15-7-3)16-8-4/h1H,6-11H2,2-4H3,(H,12,14) |
Clave InChI |
HRGZSLGLUFOBTP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCNP(=O)(OCC)OCC)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-(Iodomethyl)phenyl]oxolan-2-one](/img/structure/B14296850.png)
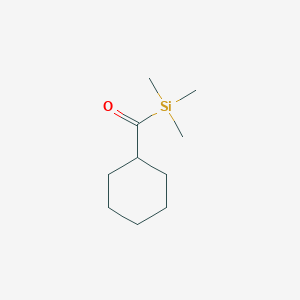
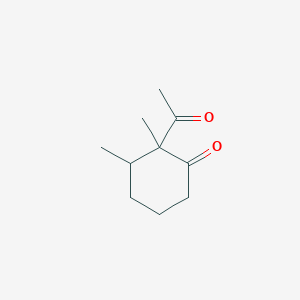
![Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide](/img/structure/B14296862.png)
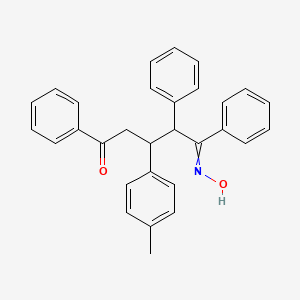

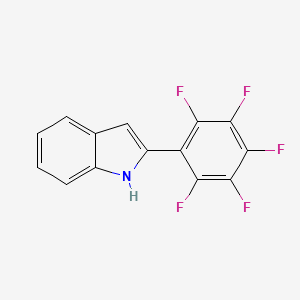
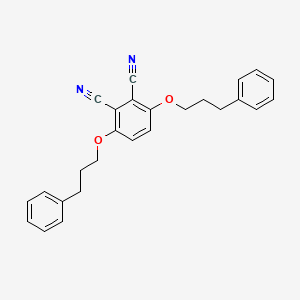
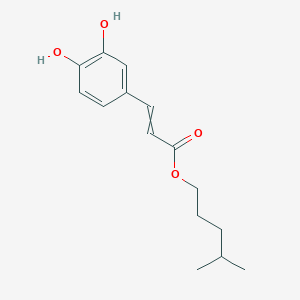
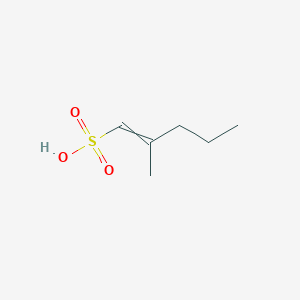
![2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14296896.png)
